N-(4-Methoxyphenyl)formamide
Overview
Description
N-(4-Methoxyphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 4-Methoxyformanilide . This compound is characterized by the presence of a formamide group attached to a 4-methoxyphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Ethyl Formate: N-(4-Methoxyphenyl)formamide can be synthesized by reacting 4-methoxyaniline with ethyl formate . This reaction typically occurs under mild conditions and yields the desired formamide.
Dehydration of Formamides: Another method involves the dehydration of formamides using reagents such as triphenylphosphine and molecular iodine in the presence of a tertiary amine. This method is efficient and produces high yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxyphenyl)formamide can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the formamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as .
Reduction Products: Reduced derivatives such as .
Substitution Products: Various substituted formamides depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(4-Methoxyphenyl)formamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: This compound is explored for its potential use in drug development, particularly in the synthesis of formamide-based drugs.
Industry:
Polymer Production: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy group on the phenyl ring can also affect the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)formamide
- N-(4-Nitrophenyl)formamide
- N-(2,4-Dimethylphenyl)formamide
Comparison:
- N-(4-Methoxybenzyl)formamide: Similar in structure but with a benzyl group instead of a phenyl group. It has different reactivity and applications.
- N-(4-Nitrophenyl)formamide: Contains a nitro group, making it more reactive in certain chemical reactions.
- N-(2,4-Dimethylphenyl)formamide: Contains additional methyl groups, affecting its steric and electronic properties.
N-(4-Methoxyphenyl)formamide is unique due to the presence of the methoxy group, which influences its chemical reactivity and interactions in various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEVZVMJNXOXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203163 | |
Record name | N-(4-Methoxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-34-8 | |
Record name | N-(4-Methoxyphenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Formanisidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-methoxyphenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(4-Methoxyphenyl)formamide interesting from a chemical synthesis perspective?
A1: this compound's synthesis provides a practical example for teaching chemical reactivity principles. [] Studies have shown that it can be synthesized efficiently under microwave irradiation, reacting 4-methoxyaniline with formic acid. [] This method offers a faster and safer alternative to traditional heating methods, making it suitable for educational settings. [] The yield of this reaction is significantly affected by the substituent on the aniline ring, with the electron-donating methoxy group increasing the yield compared to aniline, 4-chloroaniline, and 4-nitroaniline. [] This clearly demonstrates the influence of electron density on the reactivity of amines.
Q2: Has this compound been found in any natural sources?
A2: Yes, this compound was surprisingly discovered as a novel xyloside in the co-culture of two basidiomycetes fungi, Trametes versicolor and Ganoderma applanatum. [, ] This finding suggests a potential role of this compound in fungal metabolism and interactions.
Q3: How do researchers determine the origin of this compound and other metabolites in the co-culture of Trametes versicolor and Ganoderma applanatum?
A3: To pinpoint the source of this compound and other metabolites, researchers utilize 13C-dynamic labeling. [] This technique involves culturing the fungi separately after co-culture in a medium containing 13C-labeled glucose. Analyzing the 13C incorporation into metabolites reveals which fungus synthesized them during co-culture. [] This approach is particularly valuable for identifying the source of novel or poorly characterized metabolites.
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